molecular formula C19H18N4O5 B14508331 1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one CAS No. 62759-30-2

1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one

Katalognummer: B14508331
CAS-Nummer: 62759-30-2
Molekulargewicht: 382.4 g/mol
InChI-Schlüssel: WIUCJPQZOCXKTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one is a complex organic compound characterized by the presence of multiple oxazole rings. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound’s unique structure makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the formation of the oxazole rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The oxazole rings can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,5-diones, while substitution reactions can produce a variety of functionalized oxazole derivatives.

Wissenschaftliche Forschungsanwendungen

1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one involves its interaction with specific molecular targets. The oxazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one: A simpler analog with fewer oxazole rings.

    3,3-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one: Another analog with a different substitution pattern.

Uniqueness

1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one is unique due to its multiple oxazole rings, which provide a higher degree of functionality and potential for diverse chemical reactions and applications. Its complex structure allows for more intricate interactions with biological targets and materials.

Eigenschaften

CAS-Nummer

62759-30-2

Molekularformel

C19H18N4O5

Molekulargewicht

382.4 g/mol

IUPAC-Name

1,1,3,3-tetrakis(3-methyl-1,2-oxazol-5-yl)propan-2-one

InChI

InChI=1S/C19H18N4O5/c1-9-5-13(25-20-9)17(14-6-10(2)21-26-14)19(24)18(15-7-11(3)22-27-15)16-8-12(4)23-28-16/h5-8,17-18H,1-4H3

InChI-Schlüssel

WIUCJPQZOCXKTQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NOC(=C1)C(C2=CC(=NO2)C)C(=O)C(C3=CC(=NO3)C)C4=CC(=NO4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.